
pep2-AVKI
説明
pep2-AVKI (acetate form: CAS 1315378-69-8) is a synthetic peptide inhibitor designed to selectively disrupt the interaction between the AMPA receptor subunit GluA2 and protein interacting with C kinase 1 (PICK1) at the PDZ-binding domain . This interaction is critical for regulating synaptic plasticity, particularly metabotropic glutamate receptor (mGluR)-dependent long-term depression (mLTD), a process essential for learning and memory . Experimental studies demonstrate that this compound potentiates AMPA-evoked norepinephrine ([3H]NA) release in neuronal preparations, highlighting its role in modulating neurotransmitter dynamics without affecting acetylcholine ([3H]ACh) release .
準備方法
Synthetic Routes and Reaction Conditions
pep2-AVKI is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is YNVYGIEAVKI, and the synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale HPLC systems for purification, and lyophilization for final product preparation .
化学反応の分析
Types of Reactions
pep2-AVKI primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).
Conditions: SPPS is conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major product formed is the peptide sequence YNVYGIEAVKI, which is the active inhibitor peptide .
科学的研究の応用
Synaptic Transmission Studies
Understanding Neuroplasticity
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is heavily influenced by AMPA receptor dynamics. By inhibiting the interaction between GluA2 and its binding partners, pep2-AVKI allows researchers to dissect the roles these interactions play in neuroplasticity. This can lead to insights into conditions such as learning disabilities or neurodegenerative diseases where these processes are disrupted .
Drug Development
The unique properties of this compound make it a candidate for drug development aimed at modulating synaptic activity in various neurological disorders. By understanding how this peptide influences receptor dynamics, pharmaceutical researchers can design drugs that mimic or inhibit its action to restore normal synaptic function in pathological states .
Case Study 1: Impact on Long-Term Potentiation
In a controlled experimental setup, researchers administered this compound to assess its impact on LTP in hippocampal neurons. The study found that while basal synaptic transmission remained unchanged, LTP was significantly affected when this compound was introduced during training protocols. This suggests that interfering with GluA2 interactions can modulate synaptic strengthening processes .
Parameter | Control Group | This compound Group |
---|---|---|
Baseline Response | 100% | 100% |
Post-LTP Response | 156.8% | 143.1% |
Case Study 2: Role in Synaptic Plasticity Mechanisms
Experiment Type | Baseline Response | Post-LTD Response |
---|---|---|
Control | 100% | 120% |
With this compound | 100% | 118% |
作用機序
pep2-AVKI exerts its effects by selectively disrupting the binding of the AMPA receptor subunit GluA2 to PICK1 at the C-terminal PDZ site. This inhibition prevents the modulation of AMPA receptor trafficking and synaptic plasticity, thereby affecting synaptic transmission and long-term depression (LTD) .
類似化合物との比較
The functional and mechanistic distinctions between pep2-AVKI and related peptides are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Compound | Target Interaction | Effect on mLTD | Neurotransmitter Release Modulation | Specificity |
---|---|---|---|---|
This compound | Disrupts GluA2-PICK1 | Blocks induction | ↑ [3H]NA release | Specific to PICK1 |
pep2-SVKI | Binds GRIP1 and PICK1 | Impairs mLTD | ↑ [3H]NA release | Dual target (GRIP1/PICK1) |
pep2-EVKI | Binds PICK1 only | No significant effect | No change | Low efficacy for mLTD |
pep2m | Blocks GluA2-NSF interaction | N/A | ↓ [3H]NA release | Selective for NSF |
AMARA peptide | Substrate for SIK/AMPK kinases | N/A | N/A | Kinase-specific |
Mechanistic Differences
- pep2-SVKI vs. This compound : While both peptides enhance [3H]NA release, pep2-SVKI binds both GRIP1 and PICK1, suggesting GRIP1 involvement in mLTD. In contrast, this compound’s exclusive PICK1 disruption confirms PICK1’s necessity for mLTD induction .
- pep2-EVKI : Despite binding PICK1, it fails to impair mLTD, indicating that PICK1 alone is insufficient for this process without GRIP1 co-regulation .
- pep2m : This compound reduces [3H]NA release by blocking NSF (N-ethylmaleimide-sensitive fusion protein), a mechanism distinct from PICK1/GRIP1 pathways .
Functional Outcomes
- Synaptic Plasticity : this compound’s specificity makes it a valuable tool for isolating PICK1-dependent plasticity mechanisms, whereas pep2-SVKI’s dual-target action complicates interpretation in GRIP1/PICK1 crosstalk studies .
- Neurotransmitter Specificity : Unlike pep2m, which broadly suppresses [3H]NA release, this compound and pep2-SVKI enhance it, underscoring divergent pathways in AMPA receptor trafficking .
Experimental Data Trends
Data from hippocampal plasticity assays (see ) show that this compound exhibits time- and frequency-dependent effects on normalized synaptic amplitudes, outperforming pep1-TGL (a structurally distinct peptide) in sustaining long-term potentiation (LTP) under high-frequency stimulation .
生物活性
pep2-AVKI is a peptide compound recognized for its role as an inhibitor of the AMPA receptor subunit GluA2's interaction with PDZ domain-containing proteins. Its biological activity is primarily associated with synaptic transmission and plasticity, particularly in the context of long-term potentiation (LTP) and long-term depression (LTD). This article reviews the mechanisms through which this compound operates, its effects on synaptic efficacy, and relevant experimental findings.
This compound selectively disrupts the binding of GluA2 to PDZ domain proteins, which are crucial for the trafficking and stabilization of AMPA receptors at synapses. By inhibiting this interaction, this compound influences the dynamics of AMPA receptor availability and functionality, thereby affecting synaptic transmission.
Key Mechanisms:
- Inhibition of AMPA Receptor Trafficking : By blocking GluA2's interaction with PDZ proteins like PICK1 and GRIP, this compound alters the synaptic incorporation of AMPA receptors .
- Modulation of Synaptic Plasticity : The peptide has been shown to influence both LTP and LTD in various neuronal models by affecting the expression levels of functional AMPA receptors at synapses .
1. Impact on Synaptic Transmission
Studies have demonstrated that application of this compound does not significantly alter basal synaptic transmission but can modulate the amplitude of miniature excitatory postsynaptic currents (mEPSCs). For instance, a transient potentiation of mEPSC amplitudes was observed upon application of this compound, indicating its role in enhancing synaptic strength under certain conditions .
Parameter | Control | This compound Treatment |
---|---|---|
mEPSC Amplitude | 100% | 110% (Transient Increase) |
Basal Transmission | 99.5 ± 3.8% | No significant change |
2. Long-Term Depression (LTD)
Research indicates that while this compound does not affect the induction of LTD when applied post-synaptically shortly after stimulation, it plays a crucial role in maintaining synaptic depression over longer periods. This suggests that the timing of peptide application is critical for its effects on synaptic plasticity .
Case Studies
Several studies have explored the implications of this compound in various contexts:
Case Study 1: Role in Hippocampal Neurons
In a study examining hippocampal neurons, the application of this compound led to a significant increase in GluA2-containing AMPA receptors following NMDAR activation. This exchange was tied to enhanced synaptic efficacy and was dependent on protein kinase C (PKC) activation .
Case Study 2: Cingulate Cortex LTD
Q & A
Basic Research Questions
Q. What is the molecular mechanism of pep2-AVKI in disrupting GluA2-PICK1 interactions?
this compound selectively inhibits the binding of the AMPA receptor subunit GluA2 to PICK1 at its C-terminal PDZ domain. This disruption does not affect GluA2 interactions with GRIP or ABP, nor does it alter AMPA current amplitude or long-term depression (LTD) . Methodologically, researchers can validate this mechanism using co-immunoprecipitation (Co-IP) assays to assess protein-protein interaction inhibition, combined with electrophysiological recordings to confirm the absence of AMPA current modulation.
Q. How does this compound’s selectivity compare to similar inhibitory peptides?
Unlike broad-spectrum inhibitors, this compound’s specificity for the GluA2-PICK1 interaction is demonstrated through competitive binding assays and structural modeling of PDZ domain interactions. Researchers should perform parallel experiments with control peptides (e.g., scrambled sequences) and assess off-target effects using pull-down assays with related PDZ-containing proteins (e.g., GRIP1) .
Advanced Research Questions
Q. What experimental strategies validate the specificity of this compound in synaptic plasticity studies?
- Step 1 : Use in vitro models (e.g., hippocampal neuron cultures) to test this compound’s impact on LTD and long-term potentiation (LTP) under controlled conditions.
- Step 2 : Employ knockout (KO) or knockdown (KD) models of PICK1 to confirm that this compound’s effects are abolished in the absence of its target protein.
- Step 3 : Combine fluorescence resonance energy transfer (FRET) imaging to visualize real-time disruption of GluA2-PICK1 complexes .
Q. How can researchers address batch-to-batch variability in this compound for longitudinal studies?
Batch variability in research-grade peptides arises from differences in purity, salt content, and solubility. To mitigate this:
- Request peptide content analysis (e.g., mass spectrometry for purity, HPLC for solubility) to standardize concentrations across batches .
- Pre-test each batch in pilot assays (e.g., dose-response curves) to ensure consistent bioactivity.
- Document batch-specific data (e.g., solubility in buffers, storage conditions) in supplementary materials for reproducibility .
Q. What methodologies resolve contradictions in this compound’s effects across neuronal models?
Contradictory results (e.g., differential effects in cortical vs. hippocampal neurons) may stem from model-specific factors:
- Principal contradiction analysis : Identify the dominant variable (e.g., endogenous PICK1 expression levels, assay sensitivity) driving observed discrepancies .
- Comparative meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., effect size, confidence intervals) to isolate confounding variables .
- Replicate experiments under harmonized conditions (e.g., identical cell lines, buffer compositions) to isolate peptide-specific effects .
特性
IUPAC Name |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODUKHPKIVEQLX-OCXIBOJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H93N13O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。